molecular formula C14H13BrN2O2S B2761046 Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide CAS No. 158918-48-0

Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide

Cat. No.: B2761046
CAS No.: 158918-48-0
M. Wt: 353.23
InChI Key: ZXUZXCODFXAQCM-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide is a sulfonohydrazide derivative characterized by a 4-methylbenzenesulfonyl backbone conjugated with a 3-bromophenyl-substituted hydrazone moiety. Structurally, it belongs to the arylidenehydrazide family, where the hydrazide group (–SO₂–NH–NH–) is linked to a substituted aromatic aldehyde. The 3-bromophenyl group introduces steric and electronic effects, influencing its reactivity and biological interactions .

The presence of the bromine atom at the meta position may enhance stability and modulate intermolecular interactions, making it relevant for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUZXCODFXAQCM-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-bromobenzaldehyde under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide has been investigated for its biological activities, particularly as a potential therapeutic agent.

  • Antimicrobial Activity : Compounds similar to benzenesulfonic acid derivatives have shown significant antimicrobial properties. Studies indicate that hydrazone derivatives can exhibit antibacterial and antifungal activities, making them candidates for further exploration in drug development .
  • Anticancer Properties : Research has demonstrated that certain hydrazone derivatives possess anticancer activity. The structural features of this compound may contribute to this activity, potentially through mechanisms involving apoptosis induction in cancer cells .
  • Anti-inflammatory Effects : Some studies have reported that hydrazones can exhibit anti-inflammatory properties. This suggests that benzenesulfonic acid derivatives might be useful in developing treatments for inflammatory diseases .

Analytical Chemistry Applications

This compound can also be utilized in analytical chemistry as a reagent.

  • Spectrophotometric Analysis : The compound may serve as a reagent for the determination of various analytes through spectrophotometric methods. Its ability to form colored complexes with certain metal ions enhances its utility in quantitative analysis .
  • Chromatographic Techniques : It can be employed in high-performance liquid chromatography (HPLC) for the separation and identification of compounds due to its unique chemical structure which allows for specific interactions with target analytes .

Material Science Applications

In material science, benzenesulfonic acid derivatives are explored for their potential use in creating advanced materials.

  • Polymer Chemistry : The compound may be involved in the synthesis of polymeric materials where sulfonic acid groups can enhance solubility and compatibility with various solvents. This property is crucial for developing new materials with tailored characteristics for specific applications .
  • Nanotechnology : Research indicates that sulfonated compounds can play a role in the stabilization of nanoparticles, which is essential for applications in drug delivery systems and catalysis .

Case Study 1: Antimicrobial Activity

A study focused on synthesizing hydrazone derivatives from benzenesulfonic acid showed promising results against various bacterial strains. The synthesized compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies on cell lines treated with benzenesulfonic acid derivatives revealed significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting further investigation into their use as anticancer drugs.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial AgentsSignificant activity against bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsPotential treatments for inflammatory diseases
Analytical ChemistrySpectrophotometric AnalysisForms colored complexes with metal ions
Chromatographic TechniquesUseful in HPLC for compound separation
Material SciencePolymer ChemistryEnhances solubility and compatibility
NanotechnologyStabilizes nanoparticles for drug delivery

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Physical Properties (e.g., Boiling Point, Density) References
Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide 3-Br C₁₄H₁₃BrN₂O₂S 369.23 g/mol Data not explicitly provided; inferred stability from Br substituent
Benzenesulfonic acid,4-methyl-, 2-[(3-nitrophenyl)methylene]hydrazide 3-NO₂ C₁₄H₁₃N₃O₄S 335.34 g/mol High polarity due to nitro group; likely elevated melting point
Benzenesulfonic acid,4-methyl-, 2-[(4-chlorophenyl)methylene]hydrazide 4-Cl C₁₄H₁₃ClN₂O₂S 324.78 g/mol Moderate hydrophobicity; mp ~180–185°C
Benzenesulfonic acid,4-methyl-, 2-[(2-hydroxyphenyl)methylene]hydrazide 2-OH C₁₄H₁₄N₂O₃S 306.34 g/mol Hydrogen-bonding capability; mp ~200°C
Benzenesulfonic acid,4-methyl-, 2-(2-thienylmethylene)hydrazide 2-Thienyl C₁₂H₁₂N₂O₂S₂ 280.37 g/mol Density: 1.32 g/cm³; bp: 440.8°C

Key Observations :

  • Halogen Substituents (Br vs. Cl) : The larger atomic radius of bromine may increase steric hindrance, reducing solubility in polar solvents compared to chlorine analogs .
  • Hydroxy and Thienyl Groups : Introduce hydrogen bonding (OH) or π-stacking (thienyl), affecting crystallinity and biological target interactions .

Table 2: Functional Activity and Reactivity

Compound Name Key Functional Properties References
This compound Potential enzyme inhibition (inference from analogs); stability in acidic conditions
Benzenesulfonic acid,4-methyl-, 2-[(3-nitrophenyl)methylene]hydrazide Antimicrobial activity (e.g., β-secretase inhibition)
Benzenesulfonic acid,4-methyl-, 2-[(4-chlorophenyl)methylene]hydrazide MAO-B inhibition; moderate cytotoxicity
Benzenesulfonic acid,4-methyl-, ethylidenehydrazide Lower bioactivity due to aliphatic substituent; bp: 343.4°C

Key Observations :

  • Bromine vs. Chlorine : Brominated analogs may exhibit enhanced lipophilicity, improving membrane permeability in biological systems .
  • Ethylidene Substituent : Reduced aromaticity diminishes π-π interactions, lowering bioactivity compared to aryl-substituted analogs .

Biological Activity

Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide is a compound belonging to the hydrazone class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Synthesis

The compound features a hydrazone linkage, which is characterized by the formula R1R2C=NNH2. The presence of both the sulfonic acid and the bromophenyl moiety contributes to its biological properties. The synthesis typically involves the condensation of 4-methylbenzenesulfonic acid with 3-bromobenzaldehyde in the presence of a suitable catalyst.

Antimicrobial Activity

Hydrazones, including benzenesulfonic acid derivatives, have been extensively studied for their antimicrobial properties. Research indicates that compounds with hydrazone structures exhibit significant activity against various bacterial strains. For instance:

  • In Vitro Studies : A study evaluated several hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results showed that the tested compounds exhibited zones of inhibition ranging from 10 to 21 mm against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ampicillin .
  • Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of hydrazones to disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death .
Compound NameZone of Inhibition (mm)Bacteria Tested
Hydrazone A21S. aureus
Hydrazone B20E. coli
Ampicillin24S. aureus

Anticancer Activity

The anticancer potential of hydrazones has also gained attention:

  • Cytotoxicity Assays : Compounds similar to benzenesulfonic acid hydrazide have shown cytotoxic effects against various cancer cell lines including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) using MTT assays. The IC50 values indicated promising potency in inhibiting cancer cell proliferation .
  • Selectivity : Notably, some hydrazones demonstrated selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Other Biological Activities

Hydrazones are reported to possess various other biological activities:

  • Anti-inflammatory : Some studies suggest that hydrazone derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antimalarial and Antiviral : Research has indicated that certain hydrazones exhibit activity against malaria parasites and viruses, although specific data on this compound's efficacy remains limited .

Case Studies

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Evaluation : A series of biphenyl-4-carboxylic acid hydrazones were synthesized and evaluated for their antimicrobial activity, showing promising results against common pathogens .
  • Cytotoxicity Profiling : Another study focused on synthesizing novel hydrazone derivatives and assessing their cytotoxic effects on human cancer cell lines, revealing significant anticancer potential .

Q & A

Q. Advanced

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the hydrazone via hydrogen bonding, while protic solvents (ethanol) may promote hydrolysis .
  • pH Sensitivity : Hydrazones are stable at neutral pH but hydrolyze under acidic (pH < 3) or alkaline (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .

What are the best practices for validating purity in batch-to-batch reproducibility?

Q. Basic

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time consistency (±0.1 min) indicates purity.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (<0.3% deviation).
  • Recrystallization : Repeat crystallization until melting point variation is <1°C .

How can researchers leverage analogous compounds (e.g., 75224-83-8) to explore structure-property relationships?

Advanced
Compare substituent effects using derivatives like:

  • 75224-83-8 : Imidazo[2,1-b]thiazole substituent enhances π-π stacking (molecular weight: 336.43) .
  • 71065-53-7 : Indole moiety increases lipophilicity (logP ~3.5) .
    Strategies:
  • Synthesize analogs with varying halogen (Br, Cl) or heterocyclic groups.
  • Test in parallel assays (e.g., TNF-α induction vs. PLA nucleation ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.